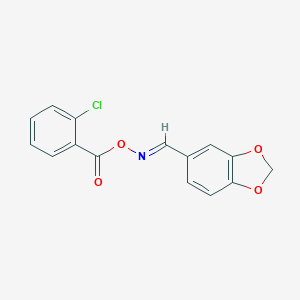

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime

Description

1,3-Benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime (CAS: 111172-19-1) is a heterocyclic oxime ester with the molecular formula C₁₅H₁₀ClNO₄ and a molecular weight of 303.7 g/mol . Its structure comprises a 1,3-benzodioxole core (a fused benzene ring with two adjacent oxygen atoms) substituted at the 5-position with a carbaldehyde group, which is further conjugated via an oxime linkage to a 2-chlorobenzoyl moiety. This compound is synthesized through a condensation reaction involving 1,3-benzodioxole-5-carbaldehyde and hydroxylamine derivatives, followed by benzoylation with 2-chlorobenzoyl chloride .

Properties

IUPAC Name |

[(E)-1,3-benzodioxol-5-ylmethylideneamino] 2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO4/c16-12-4-2-1-3-11(12)15(18)21-17-8-10-5-6-13-14(7-10)20-9-19-13/h1-8H,9H2/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCYLQDXUHQSEH-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=NOC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=N/OC(=O)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mechanochemical Grinding

A solvent-free approach involves grinding piperonal (2 mmol) with hydroxylamine hydrochloride (2 mmol) and anhydrous sodium carbonate (3 mmol) in a mortar for 10–15 minutes. The base neutralizes HCl, driving the equilibrium toward oxime formation:

This method achieves yields exceeding 90% for analogous aldehydes, with piperonal’s electron-rich aromatic ring facilitating rapid reaction. Purification typically involves recrystallization from ethanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the oximation. Piperonal reacts with hydroxylamine hydrochloride (1:1 molar ratio) in methanol or ethanol under microwave conditions (200–300 W, 70–110°C) for 3–15 minutes. The localized heating enhances kinetics, reducing side reactions like hydrolysis. Reported yields for benzaldehyde derivatives under similar conditions range from 85% to 95%.

Table 1: Comparison of Oximation Methods

| Parameter | Grinding | Microwave |

|---|---|---|

| Time | 10–15 min | 3–15 min |

| Temperature | Ambient | 70–110°C |

| Solvent | None | Methanol/Ethanol |

| Yield* | ~90% | 85–95% |

| Scalability | Limited by manual effort | Amenable to batch processing |

*Yields extrapolated from analogous substrates.

O-Benzoylation of Piperonal Oxime

The oxime (2 ) undergoes O-acylation with 2-chlorobenzoyl chloride (3 ) to furnish the target compound (4 ). Key considerations include nucleophilicity enhancement of the oxime oxygen and minimizing competing side reactions.

Schotten-Baumann Conditions

Classical acylation employs aqueous alkaline media (e.g., 10% NaOH) with vigorous stirring. A solution of 2 in water/dioxane (1:1) is treated with 3 (1.1 equiv) at 0–5°C. Triethylamine or pyridine may be added to scavenge HCl:

Reaction completion within 2–4 hours affords crude 4 , isolated via filtration or extraction (ethyl acetate/water). Yields for structurally similar oxime esters range from 75% to 88%.

Anhydrous Solvent Systems

Non-aqueous conditions (e.g., dichloromethane or THF) with catalytic DMAP (4-dimethylaminopyridine, 0.1 equiv) enhance acylation efficiency at room temperature. This method avoids oxime hydrolysis and is preferred for moisture-sensitive substrates. Post-reaction purification via column chromatography (hexane/ethyl acetate) typically yields 80–90%.

Table 2: O-Benzoylation Optimization

| Condition | Aqueous | Anhydrous |

|---|---|---|

| Solvent | Water/Dioxane | Dichloromethane/THF |

| Base | NaOH | Triethylamine |

| Catalyst | None | DMAP (0.1 equiv) |

| Temperature | 0–5°C | Ambient |

| Yield* | 75–88% | 80–90% |

| Purity | Moderate | High |

*Yields based on analogous reactions.

Purification and Characterization

Crude 4 is purified via recrystallization (ethanol/water) or silica gel chromatography. Key characterization data aligns with literature:

-

Molecular Formula : CHClNO

-

Molecular Weight : 303.69 g/mol

-

Spectroscopic Data :

Mechanistic Insights and Side Reactions

Oximation Selectivity

Piperonal’s aldehyde group exhibits higher electrophilicity compared to ketones, favoring exclusive oxime formation at the carbonyl position. Steric and electronic effects from the 1,3-benzodioxole moiety preclude side reactions like Beckmann rearrangement.

Acylation Challenges

Competing N-acylation is mitigated by the oxime’s tautomeric equilibrium, which favors the O-acylated product under basic conditions. Residual moisture may hydrolyze the benzoyl chloride, necessitating anhydrous setups for high yields.

Industrial and Environmental Considerations

-

Green Chemistry Metrics :

-

Cost Analysis :

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.

Reduction: The oxime group can be reduced to amines using reducing agents such as lithium aluminum hydride.

Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Nitrile oxides.

Reduction: Amines.

Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to interact with different biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Effects

- Trifluoromethyl vs.

Functional Group Contributions

- Oxime Esters : All compounds share the oxime ester group, which is critical for hydrolysis-dependent bioactivity. The target compound’s benzodioxole-oxime combination may offer slower hydrolysis rates than pyrazole-based analogues, prolonging activity .

- Sulfanyl vs. Chlorobenzoyl : The sulfanyl group in pyrazole derivatives introduces sulfur-mediated interactions (e.g., van der Waals forces), whereas the chlorobenzoyl group prioritizes halogen bonding and π-π stacking .

Biological Activity

1,3-Benzodioxole-5-carbaldehyde O-(2-chlorobenzoyl)oxime is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the class of benzodioxole derivatives, characterized by a unique oxime functional group attached to a benzoyl moiety. The synthesis typically involves:

- Formation of 1,3-benzodioxole-5-carbaldehyde : Achieved through the methylenation of catechol with halomethanes.

- Oximation : The aldehyde group is converted to an oxime using hydroxylamine hydrochloride.

- Acylation : The oxime is acylated with 2-chlorobenzoyl chloride in the presence of a base like pyridine or triethylamine.

Antimicrobial Properties

Research indicates that 1,3-benzodioxole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of these compounds against various bacterial strains, suggesting their application in developing new antibacterial agents. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Insecticidal Activity

The compound has also been investigated for its larvicidal properties against Aedes aegypti, a primary vector for several viral diseases including dengue and Zika. In laboratory studies, it demonstrated effective larvicidal activity with LC50 values indicating its potency compared to traditional insecticides. For instance, certain derivatives showed LC50 values as low as 28.9 μM after 24 hours of exposure .

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In mammalian models, it exhibited low toxicity levels even at high doses (2000 mg/kg), with no significant adverse effects on vital organs .

Study on Larvicidal Activity

A notable case study focused on synthesizing various 1,3-benzodioxole acids to assess their effectiveness against Aedes aegypti. Among the tested compounds, 3,4-(methylenedioxy) cinnamic acid demonstrated remarkable larvicidal activity with favorable safety profiles in non-target organisms .

The biological activity of this compound can be attributed to its ability to form stable complexes with metal ions and interact with various biomolecules due to its reactive oxime group. This interaction may lead to the modulation of enzymatic activities and disruption of cellular processes in target organisms.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈ClN₁O₃ |

| CAS Number | 111172-19-1 |

| Synthesis Method | Oximation followed by acylation |

| Antimicrobial Activity | Effective against multiple strains |

| Larvicidal Activity (LC50) | 28.9 μM against Aedes aegypti |

| Toxicity (in mice) | No significant toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.